molecular formula C10H22Cl2N2 B1290479 4-(Pyrrolidin-1-ylmethyl)piperidine dihydrochloride CAS No. 780756-54-9

4-(Pyrrolidin-1-ylmethyl)piperidine dihydrochloride

Cat. No. B1290479
M. Wt: 241.2 g/mol
InChI Key: NOSKZLBNQLEUKE-UHFFFAOYSA-N
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Description

The compound "4-(Pyrrolidin-1-ylmethyl)piperidine dihydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss various piperidine derivatives and their synthesis, which can be relevant to understanding the broader context of piperidine chemistry and potential synthetic routes that might be applicable to the compound .

Synthesis Analysis

The synthesis of piperidine derivatives is a common theme across several papers. For instance, a three-component reaction using piperidine as a catalyst is described for the synthesis of coumarin bearing pyrrolo[1,2-a]quinoxaline derivatives . Another paper reports the synthesis of a piperidine derivative as an intermediate in the synthesis of Crizotinib, involving nucleophilic aromatic substitution, hydrogenation, and iodination . Additionally, the synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, a related compound, is achieved through chlorination and condensation with piperidine . These methods could potentially be adapted for the synthesis of "4-(Pyrrolidin-1-ylmethyl)piperidine dihydrochloride".

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often elucidated using spectroscopic techniques such as NMR and X-ray crystallography. For example, the structure of 3-(4-alkyl-4,5-dihydropyrrolo[1,2-a]quinoxalin-4-yl)-2H-chromen-2-one derivatives is supported by NMR and X-ray crystallography data . The crystal structure of another derivative, 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, is determined using single-crystal X-ray diffraction . These techniques could be applied to determine the molecular structure of "4-(Pyrrolidin-1-ylmethyl)piperidine dihydrochloride".

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions. For instance, the reaction of 4-hydroxy-6-methyl-2-pyridone with different reagents in the presence of piperidine leads to the formation of different fused pyridine systems . The reactivity of piperidine derivatives is also demonstrated in the synthesis of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, where FT-IR, NMR, and UV techniques are used to investigate the spectroscopic properties . These insights into the reactivity of piperidine derivatives could inform the chemical reactions that "4-(Pyrrolidin-1-ylmethyl)piperidine dihydrochloride" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are diverse. The paper on the synthesis of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid also explores various properties such as Mulliken charges, HOMO and LUMO energies, and molecular electrostatic potential using quantum chemical methods . The title compound in another study, ethyl methyl 1,4-dihydro-4-(3-nitrophenyl)-2, 6-bis(1-piperidylmethyl)pyridine-3,5-dicarboxylate, exhibits a flattened boat conformation and specific intramolecular hydrogen bonding . These studies provide a framework for understanding the physical and chemical properties that "4-(Pyrrolidin-1-ylmethyl)piperidine dihydrochloride" might possess.

Safety And Hazards

  • MSDS : Link to MSDS

Future Directions

: 4-(Pyrrolidin-1-ylmethyl)piperidine dihydrochloride MSDS

properties

IUPAC Name

4-(pyrrolidin-1-ylmethyl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2.2ClH/c1-2-8-12(7-1)9-10-3-5-11-6-4-10;;/h10-11H,1-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOSKZLBNQLEUKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30631048
Record name 4-[(Pyrrolidin-1-yl)methyl]piperidine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30631048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyrrolidin-1-ylmethyl)piperidine dihydrochloride

CAS RN

780756-54-9
Record name 4-[(Pyrrolidin-1-yl)methyl]piperidine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30631048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1-Pyrrolidinylmethyl)piperidine dihydrochloride
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